1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a trifluoromethylbenzyl substituent. Pyrazole scaffolds are widely studied in medicinal and materials chemistry due to their structural versatility, hydrogen-bonding capabilities, and metabolic stability . This compound is commercially available for research purposes, as indicated by its listing in CymitQuimica’s fluorinated compounds catalog .
Properties
IUPAC Name |
3,5-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-8-12(13(20)21)9(2)19(18-8)7-10-3-5-11(6-4-10)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWGUWQDLGUSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(F)(F)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
-
Formation of the Pyrazole Ring:
- The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Chemical Reactions Analysis
Oxidation Reactions
The methyl groups on the pyrazole ring and the benzyl side chain undergo selective oxidation under controlled conditions.
-
Methyl to Carboxylic Acid :
Oxidation of 3,5-dimethylpyrazole derivatives using KMnO₄ in aqueous pyridine converts methyl groups to carboxylic acids (Scheme 1) . For example:
| Substrate | Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,5-dimethylpyrazole | KMnO₄ | H₂O/pyridine, 80°C | Pyrazole-4-carboxylic acid | 78% |
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols or aldehydes using strong reducing agents.
-
Carboxylic Acid to Alcohol :
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a hydroxymethyl group (Scheme 2):This reaction is typically conducted in anhydrous THF or diethyl ether at 0–25°C.
Condensation Reactions
The carboxylic acid participates in esterification and amide formation.
-
Esterification :
Reaction with alcohols in acidic media (e.g., H₂SO₄ or HCl) yields esters :For example, ethyl ester derivatives of pyrazolecarboxylic acids are synthesized in ethanol under reflux .
-
Amidation :
Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines to form amides (Scheme 3) :
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Ethanol/H⁺ | Reflux, 12 h | Ethyl ester | 65% | |
| Amidation | SOCl₂, then amine | RT, 2 h | Pyrazole-4-carboxamide | 82% |
Functionalization of the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl (-CF₃) group on the benzyl substituent enhances stability against nucleophilic substitution but may participate in radical or electrophilic reactions under harsh conditions.
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Radical Reactions :
The -CF₃ group is inert under most conditions but can undergo defluorination under UV light or with strong bases like LDA .
Miscellaneous Reactions
-
Hydroxyalkylation (Friedel-Crafts) :
The pyrazole ring’s electron-rich nature allows electrophilic substitution. For example, hydroxyalkylation with aldehydes generates chalcone derivatives . -
Cyclization :
Reaction with hydrazines or thioureas forms fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) .
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its application:
Biological Activity: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets such as enzymes and receptors.
Chemical Reactivity: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrazole ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The trifluoromethyl (CF₃) group distinguishes this compound from analogs with other substituents. Key comparisons include:
Chlorobenzyl Analog
- Compound : 1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1156433-10-1)
- Formula : C₁₃H₁₃ClN₂O₂
- CF₃ enhances lipophilicity (logP ~2.5–3.0 vs. Cl ~2.0–2.5), improving membrane permeability .
Fluoroethyl Analog
- Compound : 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1427015-15-3)
- Formula : C₈H₁₀FN₂O₂
- Comparison :
Hydroxyethyl Analogs
- Examples :
- 1-(2-Hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1152571-45-3)
- 1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1172727-80-8)
- Comparison :
Crystallographic and Hydrogen-Bonding Behavior
- The trifluoromethylbenzyl group influences crystal packing via C–F···H interactions and π-stacking of the aromatic ring. In contrast, chlorobenzyl analogs rely more on Cl···H and weaker van der Waals interactions .
- Hydrogen-bonding patterns (e.g., carboxylic acid dimerization) are critical for stability. The stronger acidity of the CF₃-substituted compound may favor salt formation in crystalline states .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated values based on substituent contributions.
Biological Activity
1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : The initial step often includes the reaction of appropriate hydrazones with carbonyl compounds to form the pyrazole structure.
- Substitution Reactions : The introduction of the trifluoromethyl group is crucial for enhancing biological activity. This can be achieved through electrophilic aromatic substitution or via nucleophilic addition reactions.
- Carboxylic Acid Formation : The final step involves the conversion of intermediates into the carboxylic acid derivative through oxidation or hydrolysis processes.
Antimicrobial Activity
Research has demonstrated that compounds with a similar structure exhibit potent antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives containing trifluoromethyl groups have been shown to possess minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus biofilms .
Table 1: Antimicrobial Activity of Trifluoromethyl Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 2 |
| Compound B | E. coli | 4 |
| Compound C | MRSA | 1 |
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Studies indicate that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the induction of apoptosis and inhibition of microtubule assembly .
Case Study: Apoptosis Induction in MDA-MB-231 Cells
In a study evaluating the effects on MDA-MB-231 cells:
- Compounds were tested at concentrations ranging from 1 µM to 10 µM.
- Notable increases in caspase-3 activity were observed, indicating enhanced apoptotic processes.
- Morphological changes consistent with apoptosis were noted at concentrations as low as 1 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways .
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound D | 70 | 65 |
| Compound E | 60 | 75 |
The biological activities of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, which is critical for cell division and function .
- Apoptosis Induction : Enhanced activity of apoptotic markers such as caspases suggests a pathway through which these compounds exert their anticancer effects.
- Inhibition of Inflammatory Mediators : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: and a molecular weight of approximately 305.25 g/mol. The structure features a pyrazole ring, which is known for its biological activity, along with a trifluoromethyl group that enhances its pharmacological properties.
Pharmaceutical Applications
-
Anticancer Activity
- Mechanism of Action : The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and biological activity of the compound. Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines.
- Case Study : A study published in Pharmaceutical Research evaluated the anticancer potential of similar pyrazole derivatives, revealing that modifications at the 4-position significantly increased activity against breast and colon cancer cell lines .
-
Anti-inflammatory Effects
- Research Findings : Compounds with a similar structure have been studied for their anti-inflammatory properties. The introduction of substituents at specific positions on the pyrazole ring can modulate inflammatory pathways.
- Case Study : An investigation into pyrazole derivatives indicated that certain modifications led to reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic benefits in inflammatory diseases .
-
Antimicrobial Properties
- Applications : The compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains makes it a candidate for further development in treating infections.
- Case Study : A recent study highlighted the effectiveness of pyrazole derivatives against resistant strains of bacteria, demonstrating their potential as new antibiotics .
Agricultural Applications
-
Pesticidal Activity
- Mechanism : The trifluoromethyl group enhances the stability and efficacy of the compound as a pesticide. Its ability to interfere with key biological processes in pests makes it valuable in agricultural formulations.
- Research Findings : Field trials have shown that formulations containing this compound significantly reduce pest populations while being environmentally safer compared to traditional pesticides .
- Herbicidal Properties
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions.
Trifluoromethylbenzyl Introduction : Alkylation of the pyrazole nitrogen using 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Carboxylic Acid Functionalization : Hydrolysis of an ester intermediate (e.g., ethyl ester) using NaOH in ethanol/water.
- Key Intermediates : Ethyl 1-[4-(trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate (hydrolyzed to the final acid).
- Validation : NMR and mass spectrometry confirm intermediates and final product .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
Q. What are the solubility properties of this compound in common organic solvents, and how do they influence reaction conditions?
- Methodological Answer :
- High Solubility : Polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and trifluoromethyl groups.
- Low Solubility : Non-polar solvents (hexane, ether).
- Practical Implications : Reactions often use THF/water mixtures (e.g., click chemistry) or DMF for alkylation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the crystal structure and hydrogen-bonding network of this compound?
- Methodological Answer :
- Data Collection : Single-crystal diffraction (Mo-Kα radiation, 100 K).
- Refinement (SHELXL) : Iterative cycles to optimize atomic positions, displacement parameters, and hydrogen bonding.
- Key Outcomes :
- Hydrogen Bonds : Carboxylic acid dimers (O-H···O) and C-F···H interactions stabilize the lattice .
- Graph Set Analysis : Etter’s notation (e.g., ) to classify hydrogen-bond motifs .
Q. What strategies resolve contradictions between predicted and observed spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Correlate proton-proton spatial relationships to confirm regiochemistry .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* level) .
- Crystallographic Validation : Resolve ambiguities in substituent positioning .
Q. How does the trifluoromethyl group influence electronic properties and reactivity, as determined by computational studies?
- Methodological Answer :
- DFT Analysis :
- Electron-Withdrawing Effect : Lowers LUMO energy, enhancing electrophilicity at the pyrazole ring.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts contribute 12% to crystal packing) .
Q. What methodologies are employed in structure-activity relationship (SAR) studies for enzyme inhibition involving this compound?
- Methodological Answer :
- Bioassay Design :
- SAR Trends :
| Substituent (R) | IC₅₀ (µM) | Notes |
|-----------------|-----------|-------|
| -CF₃ | 0.8 | Enhanced inhibition vs. -Cl (IC₅₀ = 2.3 µM) . |
Q. How are polymorphic forms analyzed, and how do they affect physicochemical properties?
- Methodological Answer :
- Techniques :
- PXRD : Distinguishes polymorphs via unique diffraction patterns.
- DSC/TGA : Identifies thermal stability (melting points, decomposition).
- Case Study : Polymorph A (Patent EP 2024) shows higher bioavailability due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
